6-Methoxyisochroman-1-one

Description

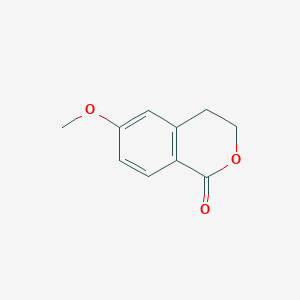

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-8-2-3-9-7(6-8)4-5-13-10(9)11/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYGSJSCGLRDTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)OCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496494 | |

| Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20678-26-6 | |

| Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxyisochroman 1 One

Total Synthesis Approaches to the Isochroman (B46142) Skeleton

The construction of the fundamental isochroman framework is a key challenge addressed by various modern synthetic methods. These approaches focus on creating the bicyclic lactone structure with high efficiency and stereochemical control.

Achieving enantioselectivity in the synthesis of isochroman skeletons is crucial, and significant progress has been made using both metal-based and organocatalytic systems. These methods employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the reaction.

A notable strategy involves the C–H insertion of donor/donor carbenes, catalyzed by dirhodium complexes such as Rh₂(R-PTAD)₄, to form the isochroman ring in good yield with excellent diastereoselectivity and enantioselectivity tandfonline.com. Another approach combines oxidative aminocatalysis and gold catalysis to prepare chiral α-quaternary isochromanes jst.go.jp. Furthermore, organocatalyzed domino reactions, for instance using quinidine (B1679956) as a catalyst, can generate highly functionalized and stereochemically complex isochromans jst.go.jp.

Chiral induction strategies are also employed, where a chiral element within the substrate directs the stereochemical outcome of a reaction. One-pot protocols consisting of a palladium-catalyzed allylic C–H borylation followed by an enantioselective allylation catalyzed by a chiral phosphoric acid demonstrate a "double chiral induction" strategy to achieve high stereoselectivity umn.edu. The development of transient chiral mediators has also enabled remote chiral induction, allowing for the attachment of functional groups far from an existing chiral center with high enantiomeric purity umich.edu. The oxa-Pictet–Spengler reaction is another key transformation where central-to-axial chirality induction has been achieved in the synthesis of axially chiral bis-isochromans acs.orgnih.gov.

Table 1: Examples of Catalytic Enantioselective Routes to Isochroman Skeletons

| Catalytic System | Reaction Type | Key Features | Reference |

| Rh₂(R-PTAD)₄ | C–H Insertion | Excellent diastereo- and enantioselectivity | tandfonline.com |

| Oxidative Aminocatalysis & Gold Catalysis | Oxidative Umpolung | Synthesis of chiral α-quaternary isochromanes | jst.go.jp |

| Quinidine | Domino Peroxyhemiacetalization/oxa-Michael | High enantio- and diastereoselectivity | jst.go.jp |

| Pd Complex & Chiral Phosphoric Acid | Allylic C–H Borylation/Allylation | Double chiral induction | umn.edu |

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are fundamental to constructing the lactone portion of the isochroman-1-one (B1199216) core.

A prominent example is the Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes, which provides a direct, one-step synthesis of 3,4-disubstituted isochroman-1-ones with high efficiency and excellent regioselectivity researchgate.netacs.org. This method is tolerant of both aromatic and aliphatic nitroalkenes researchgate.netacs.org.

Palladium-catalyzed reactions have also proven versatile for lactone ring formation. One such method is the Pd-catalyzed carbonylation and trapping with an O-enolate, which has been successfully applied to the synthesis of 6,8-dialkoxyisocoumarin frameworks nih.gov. Another approach involves the palladium-catalyzed reaction of alkyl 2-vinylbenzoates with alkynyl bromides, leading to 3-alkynylated isochroman-1-ones through an alkynylative lactonization process scholarsportal.info. Furthermore, palladium catalysis can achieve site-selective lactonization of dicarboxylic acids by activating specific methylene (B1212753) C-H bonds, offering a route to benzo-fused lactones like isochromanones researchgate.net.

The Alder-Rickert reaction, a thermal reaction involving a retro-Diels-Alder step, serves as another tool in forming substituted aromatic rings researchgate.net. The driving force for this reaction is often the formation of a stable molecule, like ethylene, and a highly substituted aromatic compound, which can be a precursor to the isochroman skeleton researchgate.net.

The stereocontrolled synthesis of isochromans allows for the precise arrangement of substituents on the heterocyclic ring, which is often critical for biological activity. Various strategies have been developed to control diastereoselectivity and enantioselectivity.

One powerful method is the use of iodine(I)/iodine(III) catalysis for the fluorocyclization of 2-vinyl benzaldehydes, which yields selectively fluorinated isochromans with high diastereoselectivity (up to >95:05 d.r.) and enantioselectivity (up to 97:03 e.r.) organic-chemistry.orgacs.org. The stereochemical outcome is controlled by a C2-symmetric environment generated by optically active modules on the catalyst organic-chemistry.org.

The oxa-Pictet–Spengler reaction is another cornerstone for isochroman synthesis, enabling the construction of the ring system from alcohols and aldehydes or their surrogates rsc.org. This reaction has been used in the stereoselective synthesis of axially chiral 5,5′-linked bis-1-arylisochromans, where diastereoselective cyclization plays a key role in establishing the final stereochemistry acs.orgnih.gov. The diastereoselectivity of this cyclization can be influenced by the reaction conditions and the nature of the substituents acs.org.

Table 2: Comparison of Stereocontrolled Synthesis Methods

| Method | Key Reagents/Catalyst | Type of Control | Achieved Selectivity | Reference |

| Iodine-Catalyzed Fluorocyclization | Chiral Iodine(I)/Iodine(III) Catalyst | Enantio- and Diastereoselective | up to 97:03 e.r., >95:05 d.r. | organic-chemistry.orgacs.org |

| Oxa-Pictet–Spengler Cyclization | Acid catalyst | Diastereoselective | Dependent on substrate and conditions | acs.orgnih.gov |

| Rh(III)-Catalyzed Annulation | [RhCp*Cl₂]₂ | Regioselective | Excellent regioselectivity | researchgate.netacs.org |

Regioselective Functionalization and Derivatization

Beyond the initial construction of the isochroman skeleton, methods for the regioselective introduction and modification of functional groups are essential for creating specific target molecules like 6-methoxyisochroman-1-one and its analogues.

The precise placement of methoxy (B1213986) groups on the aromatic ring is a key synthetic step. Strategies often involve either building the ring with the methoxy group already in place or adding it to a pre-formed skeleton. A significant challenge is the manipulation of these groups, such as selective demethylation, to achieve the desired substitution pattern.

A powerful technique for manipulating existing methoxy groups is regioselective demethylation. For instance, in the synthesis of an 8-hydroxy-6-methoxy isocoumarin (B1212949), a 6,8-dimethoxy precursor was treated with anhydrous aluminum chloride. This reagent selectively cleaved the C-8 methoxy group, likely due to chelation of the resulting hydroxyl group with the nearby lactone carbonyl, leaving the C-6 methoxy group intact tandfonline.comresearchgate.net.

The introduction of a methoxy group can also be achieved through oxidative processes. The oxidation of existing methoxy-isochromans with ceric ammonium (B1175870) nitrate (B79036) (CAN) in methanol (B129727) has been shown to regioselectively introduce a new methoxy group at the benzylic position (C-1) that is para to the existing methoxy function on the aromatic ring jst.go.jp.

Modification of the core isochroman-1-one structure allows for the synthesis of a diverse range of derivatives. These modifications can target the lactone ring, the aromatic moiety, or both.

The aromatic ring can be functionalized through various standard transformations. For example, a nitro group on the aromatic ring of an isochroman can be reduced to an aniline, which can then undergo further reactions rsc.org. The aromatic part can also be oxidized; an isochroman with appropriate substituents can be treated with cerium ammonium nitrate (CAN) to form a benzoquinone rsc.org.

The lactone ring itself can be a site for modification. While direct ring-opening can provide access to the corresponding hydroxy acids or esters, other strategies focus on functionalization at the α-carbon (C-4) or β-carbon (C-3) to the carbonyl. The generation of lactone enolates from isochroman-3-ones allows for subsequent Michael additions to electrophiles like chalcones, forming new carbon-carbon bonds at the C-4 position acs.orgnih.gov. Furthermore, Lewis acid-catalyzed rearrangements of aryldioxolanylacetates can provide access to substituted isochromane-γ-lactones, representing a significant structural modification of the core isochroman system.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

The development of synthetic methodologies for this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of sustainable starting materials, the minimization of waste, and the development of energy-efficient reactions. This section explores sustainable synthetic protocols for this compound, with a focus on catalytic methods and the application of green chemistry metrics to evaluate the environmental performance of these routes.

Biocatalytic Approaches: Laccase-Mediated Oxidative Cyclization

A promising green approach to the synthesis of the core isochromanone structure involves the use of enzymes as catalysts. A laccase-mediated oxidative [4+2] cyclization of pyrocatechuic acid with styrenes has been reported as a sustainable method for producing a variety of isochromanone derivatives. While this specific study did not synthesize this compound, the methodology represents a significant advancement in the green synthesis of this class of compounds.

This enzymatic approach offers several advantages from a green chemistry perspective:

Mild Reaction Conditions: The reaction proceeds under benign conditions, typically in a mixture of an organic solvent and water at moderate temperatures (e.g., 60°C), which reduces energy consumption compared to traditional methods that may require harsh conditions.

High Atom Economy: The reaction is a cycloaddition, which is inherently atom-economical as most of the atoms from the starting materials are incorporated into the final product. For a representative isochromanone synthesized using this method, an atom economy of 87.7% was reported.

Low Environmental Factor (E-factor): The E-factor, which is the ratio of the mass of waste to the mass of the product, was calculated to be 20.45 for a similar isochromanone. While there is still room for improvement, this is a favorable value compared to many traditional multi-step syntheses in the fine chemical industry.

Use of a Biocatalyst: The use of a cell lysate containing a multicopper oxidase (MCO) complex avoids the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product.

The EcoScale value, a semi-quantitative tool to evaluate the greenness of a chemical reaction, was calculated to be 74 for this method, indicating an acceptable green synthesis protocol. This value takes into account factors such as yield, price of reactants, safety, technical setup, and workup.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium and rhodium, has been employed for the synthesis of isochromanone and dihydrocoumarin (B191007) structures. These methods often involve C-H activation and intramolecular cyclization reactions. While powerful in their ability to form complex structures efficiently, the "greenness" of these methods must be carefully evaluated.

Palladium-Catalyzed Reactions: Palladium catalysts are effective for a variety of coupling and cyclization reactions that can be adapted for the synthesis of isochromanones. For instance, palladium-catalyzed intramolecular C(sp³)–H amidation has been used to form β-lactams, a reaction type that shares mechanistic features with potential cyclization routes to isochromanones.

Challenges from a green chemistry perspective include:

Toxicity and Cost of Palladium: Palladium is a precious and toxic heavy metal. Its removal from the final product is a critical concern, especially in the synthesis of compounds intended for biological applications.

Ligand and Additive Use: These reactions often require complex and expensive ligands, as well as additives, which contribute to waste generation and can complicate product purification.

Solvent Choice: Many palladium-catalyzed reactions are conducted in organic solvents that may be hazardous or environmentally persistent.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in the cycloisomerization of 1,6-enynes to produce five- and six-membered rings. This type of reaction could be envisioned as a pathway to isochromanone precursors. Similar to palladium, rhodium is a precious and toxic metal, raising similar environmental and cost concerns.

Photocatalyzed Syntheses

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. Photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with alkenes have been shown to produce isochromanones in good yields under mild conditions.

Key green aspects of this methodology include:

Use of Visible Light: Employing visible light as a renewable energy source to drive the reaction is a significant advantage over energy-intensive thermal methods.

Mild Conditions: The reactions are typically carried out at room temperature, reducing energy consumption.

Catalyst Loading: These reactions often proceed with low catalyst loadings (e.g., 0.005 equiv of Ru(bpy)₃Cl₂), minimizing the amount of heavy metal required.

However, the use of ruthenium, a heavy metal, as the photocatalyst, and acetonitrile (B52724) as the solvent, are aspects that could be improved upon from a green chemistry standpoint.

Analysis of Synthetic Routes using Green Chemistry Metrics

To objectively compare the sustainability of different synthetic methodologies for this compound, a variety of green chemistry metrics can be applied.

| Metric | Biocatalytic Approach (Projected) | Traditional Multi-Step Synthesis (Hypothetical) |

| Atom Economy | High (cycloaddition reaction) | Moderate to Low (multiple steps with byproducts) |

| E-Factor | Relatively Low | High (significant solvent and reagent waste) |

| Catalyst | Biocatalyst (laccase) | Stoichiometric reagents or heavy metal catalysts |

| Solvents | Water/Organic co-solvent | Often chlorinated or other hazardous solvents |

| Reaction Conditions | Mild (e.g., 60°C) | Can range from cryogenic to high temperatures |

| Overall "Greenness" | Favorable | Less Favorable |

This table provides a qualitative comparison. The values for a traditional synthesis are hypothetical and would depend on the specific route chosen.

A plausible traditional synthesis of this compound could involve the Friedel-Crafts acylation of anisole, followed by several steps to introduce the second oxygen atom and effect cyclization. Such a route would likely have a lower atom economy and a higher E-factor due to the use of stoichiometric reagents (like aluminum trichloride (B1173362) in the Friedel-Crafts step) and multiple workup and purification steps, leading to significant solvent waste.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete structural assignment of 6-methoxyisochroman-1-one can be achieved.

High-resolution 1D NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the molecule's structure.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the isochroman (B46142) ring, and the methoxy (B1213986) group protons. The chemical shifts (δ) and coupling constants (J) are critical for assigning these protons.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the methylene carbons, and the methoxy carbon. The chemical shift of the methoxy carbon, for instance, can be indicative of its substitution pattern on the aromatic ring. researchgate.net

DEPT experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.orgopenstax.org A DEPT-135 experiment, for example, will show CH₃ and CH signals as positive peaks, while CH₂ signals will appear as negative peaks. libretexts.orgopenstax.org Quaternary carbons are not observed in DEPT spectra. libretexts.org This technique is instrumental in confirming the presence of the methylene groups and the methoxy group in this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| 1 | - | ~165.0 | Quaternary (C) |

| 3 | ~4.5 (t) | ~65.0 | Negative (CH₂) |

| 4 | ~3.0 (t) | ~28.0 | Negative (CH₂) |

| 4a | - | ~125.0 | Quaternary (C) |

| 5 | ~7.0 (d) | ~115.0 | Positive (CH) |

| 6 | - | ~160.0 | Quaternary (C) |

| 7 | ~6.9 (dd) | ~118.0 | Positive (CH) |

| 8 | ~7.5 (d) | ~128.0 | Positive (CH) |

| 8a | - | ~135.0 | Quaternary (C) |

| OCH₃ | ~3.8 (s) | ~55.5 | Positive (CH₃) |

Note: This table presents expected chemical shift ranges and DEPT results based on typical values for similar structures. Actual experimental values may vary.

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms and elucidating the relative stereochemistry of a molecule. youtube.comwikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. wikipedia.orgsdsu.edu For this compound, COSY would show correlations between the protons on C-3 and C-4, confirming their adjacent relationship in the isochroman ring. It would also reveal the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.comwikipedia.orgsdsu.edupressbooks.pub This is a crucial experiment for definitively assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~55.5 ppm, confirming the assignment of the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). youtube.comsdsu.edu HMBC is vital for piecing together the molecular skeleton. For example, correlations would be expected between the methoxy protons and the carbon at C-6, and between the protons on C-4 and the carbonyl carbon at C-1, providing definitive evidence for the placement of the methoxy group and the connectivity within the lactone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. wikipedia.org While this compound does not have stereocenters, NOESY can still provide valuable information about the molecule's conformation. For instance, it could show correlations between the methoxy protons and the aromatic proton at C-5, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

HR-ESI-MS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. rsc.orgnih.gov For this compound (C₁₀H₁₀O₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation. rsc.orgnih.gov Common fragmentation pathways for such molecules may involve the loss of the methoxy group or cleavage of the lactone ring.

Table 2: Expected HR-ESI-MS Data for this compound

| Ion | Calculated Exact Mass | Observed m/z |

| [M+H]⁺ | 179.0654 | ~179.065 |

| [M+Na]⁺ | 201.0473 | ~201.047 |

Note: The observed m/z values are hypothetical and would be determined experimentally.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netinnovareacademics.insums.ac.ir This is particularly useful for analyzing the purity of a sample of this compound or for identifying it within a complex mixture. innovareacademics.in The retention time from the GC provides a characteristic identifier, while the mass spectrum of the eluting compound can be compared to a library of known spectra for confirmation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. msu.edumasterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (lactone) | Stretch | ~1720-1740 |

| C-O-C (ether) | Asymmetric Stretch | ~1250-1200 |

| C-O-C (lactone) | Stretch | ~1100-1000 |

| Aromatic C=C | Stretch | ~1600 and ~1475 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~3000-2850 |

The strong absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the carbonyl group within the six-membered lactone ring. masterorganicchemistry.com The presence of ether and ester C-O stretching bands, along with aromatic and aliphatic C-H and C=C stretching vibrations, would further corroborate the proposed structure of this compound. msu.edu

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is an essential analytical technique that provides definitive, three-dimensional structural information of molecules in their crystalline state. nih.govwikipedia.org This method is paramount in the field of stereochemistry for the unambiguous assignment of the absolute configuration of chiral centers within a molecule. nih.govthieme-connect.de The fundamental principle of X-ray crystallography involves the diffraction of an X-ray beam by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is unique to the specific arrangement of atoms and allows for the calculation of a detailed molecular structure. nih.govwikipedia.org

In the context of isochroman-1-one (B1199216) derivatives, single-crystal X-ray diffraction has been instrumental in confirming their molecular structures and understanding their conformational preferences in the solid state. researchgate.netcolab.ws While a standard X-ray crystallographic analysis readily provides the relative stereochemistry of a molecule, the determination of the absolute configuration is more complex, particularly for compounds comprised solely of light atoms (such as carbon, hydrogen, and oxygen). researchgate.net To unequivocally establish the absolute stereochemistry, anomalous dispersion effects are utilized. This often requires the presence of a heavier atom in the molecule or the use of specific X-ray wavelengths to enhance these effects. thieme-connect.de An alternative approach involves the co-crystallization of the target molecule with a chiral reference compound of a known absolute configuration. researchgate.netresearchgate.net

For the broader class of isochroman derivatives, X-ray crystallographic studies have provided valuable insights into their structural features. For example, analysis of related compounds has revealed that the heterocyclic ring typically adopts a half-chair conformation, and the relative orientation (trans or cis) of substituents can be precisely determined. nih.gov

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate | Monoclinic | P2₁/c | The heterocyclic ring adopts a half-chair conformation. The substituents at the 3- and 4-positions are in a trans configuration. | nih.gov |

| Methyl [4-(2,5-dimethoxyphenyl)-8-methoxyisochroman-3-yl]acetate | Orthorhombic | P2₁2₁2₁ | The heterocyclic ring adopts a half-chair conformation. The substituents at the 3- and 4-positions are in a trans configuration. | nih.gov |

This table presents data for related isochroman derivatives to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound was not available in the search results.

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Elucidation

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical method used to investigate the stereochemical aspects of chiral molecules. encyclopedia.pubresearchgate.net It is based on the differential absorption of left- and right-circularly polarized light by a chiral compound. encyclopedia.pub The resulting ECD spectrum, which plots the difference in absorption (Δε) versus wavelength, is highly sensitive to the absolute configuration and conformation of the molecule in solution. nih.gov

For the stereochemical elucidation of compounds like this compound, ECD spectroscopy serves as a valuable tool, especially when suitable single crystals for X-ray analysis are difficult to obtain. The sign (positive or negative) and the intensity of the observed Cotton effects in an ECD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule and, consequently, its absolute stereochemistry. nih.gov

Modern approaches to stereochemical assignment using ECD spectroscopy often involve a synergistic combination of experimental measurements and theoretical calculations. researchgate.net By employing computational methods, such as time-dependent density functional theory (TD-DFT), it is possible to predict the theoretical ECD spectra for all possible stereoisomers of a molecule. A comparison of these calculated spectra with the experimentally obtained spectrum allows for a confident assignment of the absolute configuration of the compound under investigation. mdpi.com This integrated approach has been successfully applied to a wide range of natural products and other chiral molecules. researchgate.net

| Parameter | Description | Relevance to Stereochemistry |

|---|---|---|

| Cotton Effect | The characteristic positive or negative bands observed in an ECD spectrum. | The sign and shape of the Cotton effect are directly correlated with the absolute configuration and conformation of the chiral molecule. |

| Differential Molar Absorptivity (Δε) | The difference between the molar absorptivity of left (εL) and right (εR) circularly polarized light (Δε = εL - εR). | The magnitude of Δε is proportional to the concentration of the chiral substance and can be used to determine enantiomeric purity. |

| Wavelength (λ) | The specific wavelength of light at which the differential absorption is measured. | The wavelengths of the Cotton effects correspond to the electronic transitions of the chromophores within the molecule's three-dimensional structure. |

This table outlines the fundamental principles of ECD spectroscopy as specific experimental data for this compound was not available in the search results.

Reactivity and Chemical Derivatization of 6 Methoxyisochroman 1 One Scaffolds

Chemical Transformations of the Lactone Moiety

The lactone ring in 6-methoxyisochroman-1-one is a key functional group that governs a significant portion of its chemical reactivity. The ester linkage within the lactone is susceptible to various nucleophilic attacks, leading to ring-opening reactions. Furthermore, the carbonyl group can undergo reduction to afford the corresponding lactol or diol.

Nucleophilic Ring-Opening Reactions:

Under basic conditions, such as in the presence of sodium hydroxide, the lactone can be hydrolyzed to the corresponding carboxylic acid, 2-(2-hydroxyethyl)-4-methoxybenzoic acid. Similarly, reaction with alkoxides, like sodium methoxide (B1231860) in methanol (B129727), results in the formation of the methyl ester derivative through methanolysis. Aminolysis, reacting the lactone with primary or secondary amines, yields the corresponding amides. These ring-opening reactions are fundamental transformations that allow for the introduction of a wide array of functional groups.

| Reaction Type | Reagent | Product |

| Hydrolysis | NaOH (aq) | 2-(2-hydroxyethyl)-4-methoxybenzoic acid |

| Methanolysis | CH₃ONa / CH₃OH | Methyl 2-(2-hydroxyethyl)-4-methoxybenzoate |

| Aminolysis | R¹R²NH | N,N-R¹,R²-2-(2-hydroxyethyl)-4-methoxybenzamide |

Reduction of the Carbonyl Group:

The carbonyl group of the lactone can be selectively reduced using various hydride reagents. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) typically yields the corresponding lactol (a cyclic hemiacetal). More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can achieve complete reduction of the lactone to the corresponding diol, 2-(2-hydroxyethyl)-4-methoxybenzyl alcohol.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 6-Methoxyisochroman-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(2-hydroxyethyl)-4-methoxybenzyl alcohol |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. This directs incoming electrophiles primarily to the ortho and para positions relative to the methoxy group.

Common electrophilic aromatic substitution reactions that can be performed on the this compound scaffold include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The primary products are expected to be the 5-nitro and 7-nitro derivatives.

Halogenation: Bromination or chlorination can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst, leading to the formation of bromo or chloro derivatives at the activated positions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl or alkyl groups onto the aromatic ring. For instance, acylation with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would likely yield the 5-acyl or 7-acyl derivatives.

Due to the electron-rich nature of the aromatic ring, nucleophilic aromatic substitution is generally not favored unless a strong electron-withdrawing group is present on the ring.

Strategic Derivatization for Structure-Activity Relationship Studies

The modification of the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). By systematically altering different parts of the molecule, researchers can identify the structural features crucial for biological activity.

Acylation Reactions

Acylation reactions are commonly employed to introduce a variety of acyl groups, which can influence properties such as lipophilicity and hydrogen bonding potential. For example, if a hydroxyl group is introduced onto the aromatic ring (e.g., by demethylation of the methoxy group), it can be readily acylated with various acid chlorides or anhydrides to produce a library of ester derivatives.

Alkylation Reactions

Alkylation at various positions of the this compound core can lead to diverse analogs. O-alkylation of a phenolic precursor can introduce different alkyl or aryl ether functionalities. C-alkylation at positions activated by the carbonyl group or the aromatic ring can also be explored to probe the steric and electronic requirements for biological activity.

Stereoselective Modifications

The introduction of chiral centers into the this compound scaffold can be crucial for enhancing biological potency and selectivity. Stereoselective synthesis or modification can be achieved through various methods, including the use of chiral catalysts for reductions or alkylations, or by employing chiral auxiliaries. For instance, asymmetric reduction of the lactone carbonyl can lead to the formation of enantiomerically enriched lactols.

Heterocyclic Ring Expansion and Contraction Reactions

While less common, the isochromanone ring system can potentially undergo ring expansion or contraction reactions to generate novel heterocyclic frameworks. For example, treatment of the corresponding lactol with a nucleophile under acidic conditions could potentially lead to ring-opened intermediates that might be induced to recyclize into larger or smaller ring systems. However, specific examples of such transformations on the this compound scaffold are not widely reported in the literature and would represent a novel area of investigation.

Biological Activities and Mechanistic Studies of 6 Methoxyisochroman 1 One and Its Analogues

Anti-Inflammatory Modulatory Effects

Analogues of 6-Methoxyisochroman-1-one have demonstrated notable capabilities in suppressing the production of key pro-inflammatory mediators in cellular models stimulated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response.

Studies on related isochroman (B46142) and chromene derivatives have shown significant inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two crucial mediators of inflammation. For instance, certain phenylpropanoid and chromene derivatives have been observed to dose-dependently inhibit LPS-induced NO and PGE2 production in RAW 264.7 macrophage and BV2 microglial cells. mdpi.comnih.gov This inhibition is critical as excessive production of NO and PGE2 contributes to the vasodilation, pain, and tissue damage associated with inflammation.

Furthermore, the production of pro-inflammatory cytokines, which are signaling proteins that orchestrate the inflammatory response, is also modulated by isochroman analogues. Specifically, a reduction in the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) has been observed in LPS-stimulated BV2 cells treated with these compounds. nih.govnih.gov IL-6 and TNF-α are pivotal cytokines that drive acute and chronic inflammatory conditions. While direct evidence for the effect of this compound on interleukin-12 (B1171171) (IL-12) is limited, the general trend of cytokine suppression by related compounds suggests a potential for similar activity. nih.gov

Table 1: Inhibitory Effects of this compound Analogues on Pro-inflammatory Mediators

| Compound/Analogue | Cell Line | Mediator Inhibited | Observed Effect |

|---|---|---|---|

| Phenylpropanoid Analogue | RAW 264.7 | NO, PGE2 | Significant dose-dependent inhibition mdpi.com |

| Chromene Derivative (BL-M) | BV2 Microglia | NO, IL-6, TNF-α | Significant suppression of mediator levels nih.gov |

| Resveratrol | RAW 264.7 | NO, IL-6, TNF-α | Significant suppression of secretion nih.gov |

| Quercetin | Macrophages | NO, IL-6, TNF-α, IL-12 | Inhibition of LPS-induced expression nih.gov |

This table is interactive and can be sorted by column.

The anti-inflammatory effects of this compound and its analogues are underpinned by their interaction with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. A central target in this regard is the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a transcription factor that, under normal conditions, is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like LPS, it translocates to the nucleus and initiates the transcription of a wide array of pro-inflammatory genes.

Analogues of this compound have been shown to inhibit the activation of NF-κB. nih.gov This is a crucial mechanism as NF-κB controls the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively. nih.govresearchgate.netresearchgate.net By blocking NF-κB activation, these compounds can effectively downregulate the expression of iNOS and COX-2, thereby reducing the levels of their inflammatory products. mdpi.com

The inhibitory action on these pathways provides a molecular basis for the observed reduction in pro-inflammatory mediators. The suppression of iNOS and COX-2 expression is a well-established strategy for controlling inflammation, and the ability of isochroman derivatives to modulate these enzymes highlights their therapeutic potential. nih.govresearchgate.net

Antimicrobial Efficacy

In vitro studies have begun to elucidate the antibacterial potential of compounds related to this compound. Dihydroisocoumarins, a class to which this compound belongs, have shown selective antibacterial activity. For instance, 6-methoxymellein (B1196672), a closely related dihydroisocoumarin, has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus licheniformis. nih.gov

The antibacterial spectrum of these compounds appears to be more pronounced against Gram-positive bacteria. This selectivity may be attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria can act as a barrier, preventing the entry of certain antimicrobial agents.

While comprehensive data on the antibacterial spectrum of this compound is still emerging, preliminary findings with related structures are promising. For example, some quaternized 10-methoxycanthin-6-one derivatives have shown potent activity against agricultural pathogenic bacteria. nih.govnih.gov

Table 2: In Vitro Antibacterial Activity of Dihydroisocoumarin Analogues

| Compound/Analogue | Bacterial Strain | Activity | MIC (μg/mL) |

|---|---|---|---|

| 6-Methoxymellein | Staphylococcus aureus | Active | Not specified nih.gov |

| 6-Methoxymellein | Bacillus licheniformis | Active | Not specified nih.gov |

| Chloro-dihydroisocoumarin | Various strains | Potential | 0.8–5.3 nih.gov |

This table is interactive and can be sorted by column.

The antifungal properties of this compound analogues have also been investigated. One particular analogue, (3R,4R)-(-)-6-methoxy-1-oxo-3-n-pentyl-3,4-dihydro-1H-isochromen-4-yl-acetate, isolated from Xyris pterygoblephara, has demonstrated activity against dermatophyte fungi. ebi.ac.uk In agar (B569324) diffusion assays, this compound exhibited inhibition zones against Epidermophyton floccosum, Trichophyton mentagrophytes, and Trichophyton rubrum that were comparable to the positive control, amphotericin B. ebi.ac.uk

Another related compound, 4,8-dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, has shown moderate inhibitory activity against the fungus Aspergillus niger. semanticscholar.org These findings suggest that the isochroman-1-one (B1199216) scaffold could be a valuable template for the development of new antifungal agents.

Table 3: In Vitro Antifungal Activity of this compound Analogues

| Compound/Analogue | Fungal Strain | Activity |

|---|---|---|

| (3R,4R)-(-)-6-methoxy-1-oxo-3-n-pentyl-3,4-dihydro-1H-isochromen-4-yl-acetate | Epidermophyton floccosum | Active ebi.ac.uk |

| (3R,4R)-(-)-6-methoxy-1-oxo-3-n-pentyl-3,4-dihydro-1H-isochromen-4-yl-acetate | Trichophyton mentagrophytes | Active ebi.ac.uk |

| (3R,4R)-(-)-6-methoxy-1-oxo-3-n-pentyl-3,4-dihydro-1H-isochromen-4-yl-acetate | Trichophyton rubrum | Active ebi.ac.uk |

| 4,8-dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one | Aspergillus niger | Moderate Inhibition semanticscholar.org |

This table is interactive and can be sorted by column.

The precise mechanisms through which this compound and its analogues exert their antimicrobial effects are still under investigation. However, based on the known mechanisms of other antimicrobial compounds and the nature of the isochroman structure, several possibilities can be considered.

One potential mechanism is the disruption of the microbial cell membrane. Many antimicrobial compounds are known to interfere with the integrity of the cell membrane, leading to the leakage of essential cellular components and ultimately cell death. Another possible mode of action could be the inhibition of key microbial enzymes. By binding to and inactivating enzymes that are vital for microbial survival, such as those involved in cell wall synthesis or DNA replication, these compounds could effectively halt microbial growth.

For instance, some natural antimicrobial compounds are known to inhibit bacterial cell wall synthesis or disrupt the generation of cellular energy. researchgate.net It is plausible that isochroman-1-one derivatives could act through similar mechanisms. Further research is needed to fully elucidate the specific molecular targets and pathways affected by these compounds in bacteria and fungi.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Investigation of Structural Features Influencing Biological Activity

Systematic investigations into the isochroman-1-one (B1199216) framework have revealed that various structural modifications can significantly impact biological outcomes. The core structure consists of a bicyclic system containing a benzene (B151609) ring fused to a δ-lactone ring. The inherent biological activity of this scaffold can be modulated by introducing different functional groups at various positions. researchgate.net

Naturally occurring isocoumarins and their dihydro derivatives (isochroman-1-ones) often feature oxygenation patterns, particularly at the C-6 and C-8 positions, and alkyl or phenyl substituents at the C-3 position. nih.gov These features are often crucial for their biological effects. For instance, studies on related isocoumarin (B1212949) derivatives have shown that the presence and nature of a substituent at the C-3 position can dramatically alter the compound's biological profile, which includes antifungal, antimicrobial, and cytotoxic activities. nih.gov

A review of isochroman (B46142) derivatives highlights their diverse therapeutic potential, including applications as central nervous system agents, antioxidants, and antitumor agents. This versatility underscores the importance of the isochroman core as a "privileged scaffold" in drug discovery, and SAR analysis is a key tool for optimizing derivatives for specific targets. nih.gov

Impact of Aromatic Substituents on Potency and Selectivity

The aromatic ring of the 6-Methoxyisochroman-1-one scaffold is a prime site for modification to enhance biological activity and selectivity. The electronic properties and size of substituents on this ring can influence how the molecule interacts with its biological target.

The position of a methoxy (B1213986) group on a heterocyclic scaffold can dramatically alter both the potency and the mechanism of action. For example, in a study of indolyl-pyridinyl-propenones, moving a methoxy group from the 5-position to the 6-position switched the biological activity from inducing methuosis to disrupting microtubules. nih.gov This highlights the critical role of substituent placement on the aromatic portion of a molecule.

Table 1: Effect of Aromatic Ring Substituents on Biological Activity (Hypothetical Data for Illustrative Purposes)

| Compound | Substituent at C-6 | Substituent at C-8 | Relative Potency | Selectivity Profile |

| 1 | -OCH₃ | -H | 1.0 | Moderate |

| 2 | -OH | -H | 1.5 | High |

| 3 | -Cl | -H | 2.0 | Low |

| 4 | -OCH₃ | -OH | 3.5 | High |

| 5 | -OCH₃ | -NH₂ | 2.8 | Moderate |

Note: This table is for illustrative purposes to demonstrate how SAR data is typically presented and is not based on actual experimental results for this compound.

Role of Lactone Ring Modifications and Stereochemistry

The lactone ring is a defining feature of this compound and is often essential for its biological activity. Modifications to this ring, such as altering its size, introducing substituents, or changing the heteroatom (e.g., replacing oxygen with sulfur to form a thiolactone), can have profound effects. Studies on other lactone-containing natural products have shown that the integrity of the lactone ring, including the carbonyl group and the ring oxygen, is often critical for enzyme inhibition.

Furthermore, the introduction of a chiral center, often at the C-3 or C-4 position of the isochroman-1-one ring, means that stereochemistry plays a pivotal role in biological activity. nih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. The three-dimensional arrangement of atoms determines how well a molecule can fit into a binding site. It has been demonstrated in numerous studies that one enantiomer may be highly active while the other is inactive or even detrimental. nih.govmdpi.com Therefore, the stereochemical configuration of any substituents on the lactone ring of this compound derivatives is a critical factor in their design and development.

Ligand-Based and Structure-Based Molecular Design Principles

Modern drug discovery often employs computational methods to guide the design of new molecules. These approaches can be broadly categorized as ligand-based and structure-based design.

Ligand-based molecular design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to be active. By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of ligand-based design, creating mathematical models that correlate the chemical structures of compounds with their biological activities. mdpi.com These models can then be used to predict the activity of novel, untested compounds.

Structure-based molecular design is possible when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This approach involves docking potential ligands into the binding site of the target to predict their binding affinity and orientation. nih.govnih.gov By visualizing the interactions between the ligand and the protein, medicinal chemists can rationally design modifications to improve binding and, consequently, biological activity. For a molecule like this compound, if its biological target were known, structure-based design could be a powerful tool to optimize its interactions with the active site, for instance, by modifying substituents to form additional hydrogen bonds or hydrophobic interactions.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comarxiv.org By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. chemrxiv.org A smaller energy gap generally suggests higher reactivity. researchgate.net

Other global reactivity descriptors can also be calculated to understand a molecule's chemical behavior. These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). arxiv.orgchemrxiv.org These parameters provide a quantitative framework for predicting how a molecule will interact with other chemical species, identifying it as an electrophile or a nucleophile. arxiv.org For instance, a high electrophilicity index characterizes a good electrophile. researchgate.net While specific DFT studies on 6-Methoxyisochroman-1-one are not extensively detailed in the surveyed literature, the following table provides illustrative data for related heterocyclic compounds, demonstrating the typical output of such analyses.

Table 1: Representative DFT-Calculated Reactivity Descriptors for Heterocyclic Compounds

| Parameter | Description | Illustrative Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Hardness (η) | Measures resistance to change in electron distribution. | 2.0 to 2.75 eV |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. | 3.5 to 4.5 eV |

| Electrophilicity Index (ω) | Describes the ability of a species to accept electrons. | 2.5 to 4.0 eV |

Note: These values are representative examples based on DFT studies of various organic molecules and are intended to illustrate the type of data generated, not the specific values for this compound.

Computational methods are invaluable for performing conformational analysis, which involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. nih.govnih.gov By mapping the potential energy surface, researchers can locate low-energy conformers and understand the molecule's flexibility. This is crucial as the biological activity of a molecule is often dependent on its specific conformation.

Furthermore, DFT calculations can accurately predict various spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to aid in the assignment of spectral bands. nih.govnih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a powerful tool for structure verification when compared against experimental spectra. researchgate.net The agreement between calculated and experimental spectra serves as a validation for the computed molecular geometry. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, offering a dynamic view of molecular behavior that static quantum calculations cannot provide. nih.goviphy.ac.cn

MD simulations are particularly useful for exploring the conformational flexibility of a molecule in different environments, such as in solution. iphy.ac.cn By simulating the molecule over a period, typically nanoseconds to microseconds, it is possible to observe conformational changes and the stability of different poses. nih.gov A key metric used to analyze the stability of a simulation is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value suggests that the molecule has reached an equilibrium state in the simulation. mdpi.com While specific MD studies on this compound are not available, simulations on other natural products demonstrate that such molecules can exhibit stable conformations over simulation times ranging from 50 to 100 nanoseconds. nih.govmdpi.com

When a small molecule like this compound is investigated as a potential drug, MD simulations are essential for understanding the dynamics of its interaction with a biological target, such as a protein or enzyme. github.iounibo.it After an initial binding pose is predicted by molecular docking, an MD simulation of the ligand-protein complex can reveal the stability of the interaction. thescipub.com This analysis includes monitoring the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. nih.gov The stability of these interactions is critical for the ligand's affinity and potential biological activity. mdpi.com

Table 2: Analysis of Ligand-Target Interactions from a Representative MD Simulation

| Interaction Type | Key Interacting Residues (Example) | Stability over 100 ns Simulation |

|---|---|---|

| Hydrogen Bond | Asp120, Gln85 | Maintained for > 85% of simulation time |

| Hydrophobic (π-Alkyl) | Trp164, Val279 | Consistently present |

| van der Waals | Leu45, Ile99 | Stable contacts throughout the simulation |

Note: This table provides an illustrative example of the analysis performed on a ligand-protein complex during an MD simulation. The residues listed are hypothetical.

Molecular Docking Studies for Binding Affinity Prediction and Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govijzi.net This method is fundamental in structure-based drug design for screening virtual compound libraries and prioritizing candidates for experimental testing. unar.ac.id

The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding free energy, commonly expressed in kcal/mol. ijzi.netresearchgate.net A lower (more negative) docking score generally indicates a higher predicted binding affinity. mdpi.com Beyond predicting affinity, docking provides mechanistic insights by revealing the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. nih.govresearchgate.net This information is crucial for understanding the mechanism of action and for guiding the optimization of lead compounds.

While specific docking studies targeting this compound are not detailed in the available literature, studies on structurally related natural products like other lactones and canthin-6-one (B41653) derivatives demonstrate the utility of this approach. For example, docking studies of canthin-6-one derivatives against various cancer targets have identified potential inhibitors with binding affinities ranging from -8.0 to -11.9 kcal/mol. nih.govresearchgate.net

Table 3: Representative Molecular Docking Results for Natural Product Scaffolds Against a Protein Target

| Compound Scaffold | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Interaction Types |

|---|---|---|---|

| Canthin-6-one | -11.9 | Trp164, Val279 | Hydrophobic |

| Sesquiterpene Lactone | -6.8 | His94, His96, Zn77 | Hydrogen Bond, Metal-Acceptor |

| Isoindolin-1-one | -9.2 | Lys833, Val882 | Hydrogen Bond, π-Sulfur |

Note: Data is compiled from docking studies on various natural products against different biological targets to illustrate the typical results obtained from such analyses. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in chemistry and biology to understand the relationship between the chemical structures of compounds and their biological activities. As of the current available scientific literature, specific QSAR studies focusing exclusively on this compound for the prediction of its biological activities have not been reported. Research in this area has concentrated on broader classes of related compounds, such as other isochromanone derivatives or different heterocyclic systems. Therefore, the following sections outline the general principles of QSAR model development and the identification of molecular descriptors, which would be applicable to this compound should such studies be undertaken in the future.

Development of Predictive Models for Biological Potency

The development of a predictive QSAR model for the biological potency of a series of compounds, such as derivatives of this compound, would involve a systematic process. This process begins with the compilation of a dataset of molecules with experimentally determined biological activities. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods.

Subsequently, a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors are then used as independent variables, and the biological activity is treated as the dependent variable in a statistical model. Various statistical and machine learning methods can be employed to build the QSAR model, including:

Multiple Linear Regression (MLR)

Principal Component Analysis (PCA)

Partial Least Squares (PLS)

Artificial Neural Networks (ANN)

The predictive power and robustness of the developed model are assessed through rigorous internal and external validation techniques. A well-validated QSAR model can then be used to predict the biological potency of new, untested derivatives of this compound, thereby guiding the synthesis of more active compounds.

Identification of Key Molecular Descriptors

The identification of key molecular descriptors is a critical outcome of a QSAR study, as it provides insights into the structural features that are important for the biological activity of the compounds. These descriptors can be broadly categorized into several classes:

Constitutional descriptors: These are related to the molecular composition of the compound, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms in space.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO and LUMO energies, and charge distributions.

Physicochemical descriptors: These include properties like lipophilicity (logP) and polarizability.

| Descriptor Class | Examples of Descriptors | Potential Influence on Biological Activity |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Wiener Index, Kier & Hall indices | Relates to molecular branching and compactness, which can influence receptor binding. |

| Geometrical | Molecular Surface Area, Molecular Volume | Determines the steric fit of the molecule within a biological target's active site. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Influences the molecule's reactivity and its ability to participate in electronic interactions. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Affects the compound's ability to cross cell membranes and its binding affinity. |

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. wisc.edu The sample is carried by a mobile phase (a gas or liquid) through a stationary phase (a solid or a liquid coated on a solid support). azom.com Different components travel at different speeds depending on their physical and chemical properties, leading to their separation. azom.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purity assessment of semi-volatile and non-volatile compounds like 6-Methoxyisochroman-1-one. This technique uses high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. rsc.org The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

For purity assessment, an HPLC method must be validated to ensure it is fit for its intended purpose. iaea.org Validation parameters typically include selectivity, linearity, precision, accuracy, and detection/quantification limits. iaea.org A well-developed HPLC method can effectively separate this compound from its synthetic precursors, by-products, and degradation products. Reversed-phase chromatography, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for compounds of this nature. sielc.comnih.gov

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) lcms.cz |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C nih.gov |

| Detection | UV/Vis Detector at a specific wavelength (e.g., 254 nm or 290 nm) nih.gov |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds in the gas phase. azom.com For a compound like this compound, which has limited volatility, direct GC analysis is challenging. Therefore, analysis typically requires a derivatization step to convert the analyte into a more volatile and thermally stable form. This process involves a chemical reaction to alter the compound's functional groups.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. azom.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase. youtube.com Compounds with lower boiling points and weaker interactions with the stationary phase elute faster. youtube.com The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. youtube.com

| Parameter | Condition |

|---|---|

| Derivatization Agent | Silylation agents (e.g., BSTFA) or methylation agents |

| Stationary Phase (Column) | Non-polar capillary column (e.g., DB-5 or HP-5MSI) jmaterenvironsci.commdpi.com |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) jmaterenvironsci.com |

| Injector Temperature | 250 °C jmaterenvironsci.com |

| Oven Temperature Program | Temperature gradient (e.g., start at 60°C, ramp to 240°C at 3°C/min) jmaterenvironsci.commdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) azom.com |

Hyphenated Techniques for Enhanced Sensitivity and Specificity

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a significant increase in sensitivity and specificity. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method used for quantifying compounds in complex mixtures. rsc.orgnih.gov The technique couples an HPLC system with a tandem mass spectrometer. After separation on the LC column, the analyte is ionized, typically using electrospray ionization (ESI).

The tandem mass spectrometer, often a triple quadrupole, then performs quantification using Selected Reaction Monitoring (SRM). nih.gov In SRM, the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion (a characteristic fragment) for detection. nih.gov This two-stage mass filtering provides exceptional specificity, minimizing interference from matrix components. nih.gov

| Parameter | Value/Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | [M+H]⁺ = m/z 179.07 |

| Collision Gas | Argon |

| Product Ion (Q3) for Quantification | Hypothetical fragment, e.g., m/z 135.04 (loss of C2H4O) |

| Product Ion (Q3) for Confirmation | Hypothetical fragment, e.g., m/z 107.05 (loss of C3H4O2) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. libretexts.org It is a definitive method for identifying volatile and semi-volatile compounds. researchgate.net After separation in the GC column, the derivatized analyte enters the mass spectrometer's ion source, typically an electron ionization (EI) source. wisc.edu

In the EI source, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible and characteristic manner. wisc.eduuni-saarland.de The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint" that can be compared to spectral libraries for positive identification. whitman.eduinnovareacademics.in The molecular ion peak confirms the molecular weight of the derivatized analyte, while the fragmentation pattern provides structural information. whitman.edu

| m/z (Mass-to-Charge Ratio) | Potential Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 178 | [M]⁺ (Molecular Ion) | Loss of an electron |

| 150 | [M-CO]⁺ | Loss of carbon monoxide from the lactone ring |

| 135 | [M-C2H3O]⁺ | Cleavage of the lactone ring |

| 121 | [C8H9O]⁺ | Further fragmentation after CO loss |

Sample Preparation and Extraction Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is crucial for reliable and accurate analysis, as it serves to isolate and concentrate the analyte of interest while removing interfering components from the sample matrix. libretexts.orgthermofisher.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving efficiency. thermofisher.comwikipedia.org

SPE utilizes a solid adsorbent material packed into a cartridge or disk to separate components of a liquid mixture. wikipedia.org The "bind and elute" strategy is commonly employed. libretexts.org This process involves several steps:

Conditioning: The sorbent is wetted with a solvent (e.g., methanol) to activate the stationary phase. nih.gov

Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., water) to prepare it for sample loading. wikipedia.org

Sample Loading: The sample is passed through the cartridge, where the analyte adsorbs to the sorbent material. nih.gov

Washing: Impurities are washed from the cartridge with a weak solvent that does not elute the analyte. nih.gov

Elution: The purified analyte is desorbed and collected by passing a strong solvent through the cartridge. nih.gov

This procedure effectively cleans up the sample and can concentrate the analyte, thereby enhancing the sensitivity of subsequent chromatographic analysis. thermofisher.com

| Step | Purpose | Example Solvent |

|---|---|---|

| 1. Conditioning | To activate the sorbent. | Methanol (B129727) |

| 2. Equilibration | To prepare the sorbent for the sample matrix. | Water or Buffer |

| 3. Sample Loading | To adsorb the analyte onto the sorbent. | Sample dissolved in an appropriate solvent |

| 4. Washing | To remove interferences. | Water or a weak organic solvent mixture |

| 5. Elution | To recover the purified analyte. | Methanol, Acetonitrile, or other strong organic solvent |

Development of Novel Analytical Probes and Detection Methods

Extensive searches of scientific literature and patent databases did not yield any specific research on the development of novel analytical probes or detection methods explicitly designed for the selective detection and quantification of this compound. The current body of scientific work does not describe any fluorescent probes, biosensors, or other novel analytical tools that have been specifically synthesized or developed to target this particular compound.

Research in the field of analytical probes and sensors is vast, with continuous development of new methods for a wide variety of analytes. However, these efforts have not yet been directed towards creating specific detection modalities for this compound. Standard analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) remain the primary methods for the identification and quantification of this compound in various matrices.

As of the current state of research, there are no published data, research findings, or developed methodologies to report for this specific subsection.

Future Research Directions and Translational Perspectives

Exploration of Novel Biosynthetic Pathways and Engineering Strategies

The biosynthesis of isochromanone cores, such as that in 6-Methoxyisochroman-1-one, is a promising area for novel discovery and metabolic engineering. The biosynthetic pathway for the closely related phytoalexin, 6-methoxymellein (B1196672), which is produced in carrots in response to stressors, offers a valuable model. This pathway proceeds through the acetate-malonate route, utilizing a multifunctional polyketide synthase (PKS) enzyme, 6-hydroxymellein (B1220941) synthase, to form the precursor 6-hydroxymellein. nih.gov A subsequent O-methylation step, catalyzed by a specific O-methyltransferase, yields the final 6-methoxymellein product. nih.gov

Future research will likely focus on identifying and characterizing novel PKS and tailoring enzymes from diverse organisms, such as fungi and bacteria, that may produce this compound or its precursors. Genome mining approaches, guided by the sequence homology of known PKS genes, can accelerate the discovery of new biosynthetic gene clusters (BGCs). researchgate.net

Furthermore, metabolic engineering and synthetic biology offer powerful strategies to enhance the production of these compounds. nih.govnih.govmdpi.com By reconstructing and optimizing biosynthetic pathways in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae), it is possible to create "cell factories" for sustainable and high-titer production. nih.govmdpi.comresearchgate.net Engineering strategies may include:

Pathway Optimization: Balancing the expression of pathway genes to enhance metabolic flux and prevent the accumulation of toxic intermediates. nih.gov

Precursor Supply Enhancement: Engineering central metabolism to increase the intracellular pools of precursors like acetyl-CoA and malonyl-CoA. mdpi.comfrontiersin.org

Compartmentalization: Sequestering the biosynthetic pathway within specific organelles, such as peroxisomes, to isolate it from competing metabolic reactions and increase local substrate concentrations. researchgate.net

These approaches, which have been successfully applied to other complex natural products, hold significant promise for the engineered biosynthesis of this compound and its derivatives. researchgate.netnih.gov

Advancements in Asymmetric Synthetic Methodologies for Enantiopure Access

Many biologically active isochromanones are chiral, with their pharmacological effects often being stereospecific. Therefore, the development of efficient asymmetric synthetic methods to access enantiopure this compound is a critical research objective. Current strategies for the asymmetric synthesis of the broader isochromanone class can be adapted and refined for this specific target.

Promising future directions include:

Organocatalysis: The use of small chiral organic molecules as catalysts offers a metal-free and environmentally benign approach. Highly stereoselective one-pot intramolecular Mannich reactions, catalyzed by proline derivatives, have been used to synthesize 4-aminoisochromanones with excellent enantioselectivity. organic-chemistry.org Further development of catalysts for other types of cyclization reactions could provide direct access to enantiopure this compound.

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those of rhodium and palladium, are powerful tools for asymmetric C-H activation and insertion reactions. Rhodium-catalyzed C-H insertion of donor/donor carbenes has been shown to produce isochromans with excellent yield and enantioselectivity, a methodology that could be adapted for isochromanone synthesis. rsc.orgrsc.org

Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as cascade or domino reactions, can significantly improve synthetic efficiency. An asymmetric cascade involving the O-H insertion of a carboxylic oxonium ylide followed by an aldol (B89426) cyclization has been successfully employed to generate isochromanone derivatives with adjacent quaternary stereocenters in high enantiopurity. nih.gov

The refinement of these and other novel synthetic strategies will be essential for producing specific stereoisomers of this compound, enabling a detailed investigation of their structure-activity relationships.

Discovery of Undiscovered Biological Activities and Molecular Targets

While the broader isochromanone class is known for activities like antimicrobial and antioxidant effects, the specific biological profile of this compound remains largely unexplored. researchgate.netmdpi.com A key future direction is the comprehensive pharmacological screening of this compound to uncover novel therapeutic applications. nih.govnih.gov High-throughput screening (HTS) campaigns against diverse panels of cell lines and molecular targets can rapidly identify potential activities.

Areas of particular interest for investigation include: